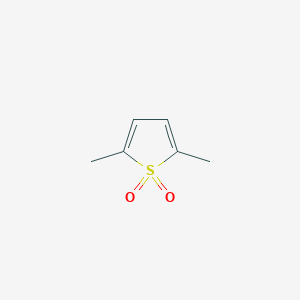
5-Phenylpentyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenylpentyl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties It is an ester formed from the reaction of 5-phenylpentanol and 2-methylprop-2-enoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpentyl 2-methylprop-2-enoate typically involves the esterification reaction between 5-phenylpentanol and 2-methylprop-2-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
化学反応の分析
Types of Reactions
5-Phenylpentyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
5-Phenylpentyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.
Industry: Used in the production of polymers and resins, as well as in the formulation of fragrances and flavors.
作用機序
The mechanism by which 5-Phenylpentyl 2-methylprop-2-enoate exerts its effects largely depends on the type of reaction it undergoes. In ester hydrolysis, for example, the compound is cleaved by esterases to form 5-phenylpentanol and 2-methylprop-2-enoic acid. The molecular targets and pathways involved include the active sites of enzymes that interact with the ester bond.
類似化合物との比較
Similar Compounds
5-Phenylpentyl acetate: Another ester with a similar structure but different reactivity and applications.
2-Methylprop-2-enoic acid esters: A class of compounds with varying alkyl groups attached to the ester moiety.
Uniqueness
5-Phenylpentyl 2-methylprop-2-enoate is unique due to its specific combination of a phenyl group and a 2-methylprop-2-enoate ester. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized applications.
特性
CAS番号 |
42861-07-4 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC名 |
5-phenylpentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-13(2)15(16)17-12-8-4-7-11-14-9-5-3-6-10-14/h3,5-6,9-10H,1,4,7-8,11-12H2,2H3 |
InChIキー |
RXPPWNDYCIQFQB-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCCCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


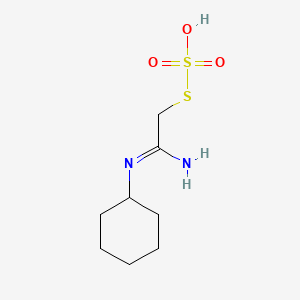
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)

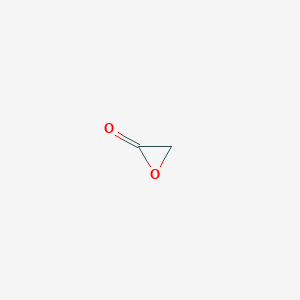


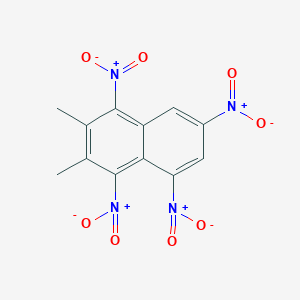
![2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14653228.png)
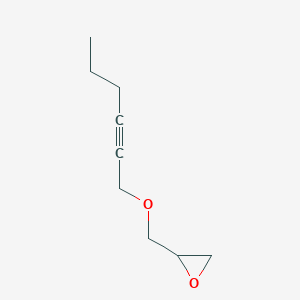
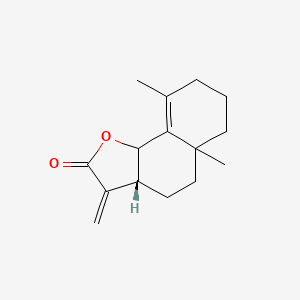
![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)
